molecular formula C9H10N2O3 B3161784 4-Methoxy-7-nitro-indoline CAS No. 872975-24-1

4-Methoxy-7-nitro-indoline

Cat. No.: B3161784
CAS No.: 872975-24-1
M. Wt: 194.19 g/mol
InChI Key: OJGYAUWOAQHIQD-UHFFFAOYSA-N
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Description

4-Methoxy-7-nitro-indoline is a synthetic organic compound belonging to the indoline family Indolines are nitrogen-containing heterocycles that are structurally related to indoles The presence of a methoxy group at the 4-position and a nitro group at the 7-position of the indoline ring imparts unique chemical and physical properties to this compound

Scientific Research Applications

4-Methoxy-7-nitro-indoline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

4-Methoxy-7-nitro-indoline, also known as MNI, is primarily used as a photolabile cage compound . The primary targets of MNI are neuroactive amino acids and calcium ions . These targets play crucial roles in various physiological processes, such as neurotransmission, muscle contraction, hormone secretion, chemotaxis, and blood clotting .

Mode of Action

MNI is a photolabile compound, meaning it undergoes a structural change when exposed to light . This change results in a rapid decrease in the compound’s affinity for its targets, leading to the swift release of the caged substances . For instance, when MNI is used to cage calcium ions, flash irradiation with near-UV light causes the compound to release the ions rapidly into the solution, triggering a biological response .

Biochemical Pathways

The biochemical pathways affected by MNI are primarily related to the targets it cages. For instance, when MNI cages calcium ions, it can influence pathways where localized fluctuations of free calcium ion concentrations play critical roles . The sudden release of calcium ions can affect essential physiological processes, such as neurotransmission and muscle contraction .

Pharmacokinetics

The compound’s photostability is a key factor influencing its bioavailability . For instance, nitroindolinyl-caged BAPTA, a derivative of MNI, has been found to be completely photostable .

Result of Action

The result of MNI’s action depends on the substance it cages and the biological context in which it is used. For example, when MNI cages calcium ions, its photolysis can lead to sudden increases in calcium ion concentrations, triggering various physiological responses .

Action Environment

The action, efficacy, and stability of MNI can be influenced by various environmental factors. For instance, the efficiency of MNI’s photolysis can depend on the intensity and wavelength of the light used for irradiation . Additionally, the presence of other substances in the environment, such as saturating calcium ions, can influence the compound’s photolysis .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxy-2-nitroaniline, indicates that it is hazardous. It is fatal if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 4-Methoxy-7-nitro-indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, contributing to their biological activity .

Cellular Effects

This compound can have various effects on cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-nitro-indoline typically involves the nitration of 4-methoxyindoline. The process begins with the preparation of 4-methoxyindoline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-7-nitro-indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Methoxy-7-nitro-indoline can be compared with other indoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-7-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGYAUWOAQHIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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